DTP3

Descripción general

Descripción

DTP3 es un compuesto novedoso que ha captado una atención significativa en el campo de la oncología. Es un inhibidor selectivo de la interacción entre las proteínas GADD45 beta y MKK7, que forman parte de la vía del factor nuclear kappa B (NF-kB). Esta vía es crucial para la supervivencia y proliferación celular, y su desregulación está implicada en varios cánceres, incluido el mieloma múltiple y el linfoma difuso de células B grandes .

Aplicaciones Científicas De Investigación

DTP3 ha mostrado promesa en varias aplicaciones de investigación científica, particularmente en el campo de la oncología. Se ha demostrado que mata selectivamente las células cancerosas que expresan su diana molecular sin afectar las células normales. Esto lo convierte en un posible agente terapéutico para tratar el mieloma múltiple y el linfoma difuso de células B grandes .

El compuesto se puede utilizar como una herramienta para diseccionar los mecanismos moleculares que subyacen a esta vía e identificar nuevas dianas terapéuticas .

Direcciones Futuras

“D-Phenylalaninamide, N-acetyl-D-tyrosyl-D-arginyl-” offers immense potential due to its versatile properties and diverse applications across various scientific fields, including drug development, biochemistry, and molecular biology. It is currently in the preclinical phase for the treatment of multiple myeloma .

Mecanismo De Acción

DTP3 ejerce sus efectos al dirigirse específicamente a la interacción entre GADD45 beta y MKK7. Esta interacción es crucial para la supervivencia de las células cancerosas, ya que activa la vía NF-kB y previene la apoptosis (muerte celular programada). Al interrumpir esta interacción, this compound restaura la actividad quinasa de MKK7, lo que lleva a la activación de la vía de la cinasa N-terminal de c-Jun (JNK) e inducción de apoptosis en las células cancerosas .

Análisis Bioquímico

Biochemical Properties

DTP3 interacts with various biomolecules, primarily enzymes and proteins, within the NF-κB pathway . It specifically targets the survival complex formed by the NF-κB regulated factor, GADD45β, and the JNK kinase MKK7 . By inhibiting this complex, this compound disrupts the pathway, leading to the death of cancer cells .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by disrupting the NF-κB pathway, which is crucial for cell survival . This disruption leads to the death of multiple myeloma and diffuse large B cell lymphoma cells via JNK-driven apoptosis . Importantly, this compound has been shown to kill these cancer cells without damaging normal cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the GADD45β/MKK7 complex . By inhibiting this complex, this compound disrupts the NF-κB pathway . This disruption leads to JNK-driven apoptosis, effectively killing cancer cells . This mechanism of action is highly specific, allowing this compound to target cancer cells without affecting normal cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown consistent effects over time. It has been observed to trigger programmed cell death (apoptosis) for myeloma cells but not for healthy cells . This indicates that this compound selectively kills myeloma cells without affecting healthy cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . The PK and TK evaluation of this compound in rat and dog identified long plasma half-lives, modelled into a half-life of 20-24 hr in man . On these bases, an initial clinical dosing regimen of this compound of three times per week i.v., testing doses from 0.5 to 20 mg/kg has been proposed .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are primarily related to the NF-κB pathway . By inhibiting the GADD45β/MKK7 complex, this compound disrupts this pathway, leading to the death of cancer cells .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: DTP3 se sintetiza mediante un método de cribado y deconvolución de bibliotecas peptídicas combinatorias. El compuesto es un D-tripéptido, lo que significa que consta de tres aminoácidos en una secuencia específica. La síntesis implica el uso de técnicas de síntesis de péptidos en fase sólida (SPPS), donde la cadena peptídica se ensambla paso a paso sobre un soporte sólido .

Métodos de Producción Industrial: La producción industrial de this compound implica la escalabilidad del proceso SPPS. Esto incluye la optimización de las condiciones de reacción, como la temperatura, el pH y los sistemas de disolventes, para garantizar un alto rendimiento y pureza. El producto final se purifica mediante cromatografía líquida de alto rendimiento de fase inversa preparativa (RP-HPLC) y se caracteriza mediante espectrometría de masas y espectroscopia de resonancia magnética nuclear (RMN) .

Análisis De Reacciones Químicas

Tipos de Reacciones: DTP3 principalmente experimenta interacciones con sus proteínas diana en lugar de reacciones químicas tradicionales como la oxidación o la reducción. El compuesto forma un complejo con MKK7 y GADD45 beta, interrumpiendo su interacción y restaurando la actividad quinasa de MKK7 .

Reactivos y Condiciones Comunes: La síntesis de this compound involucra reactivos estándar de síntesis peptídica, como aminoácidos protegidos, agentes de acoplamiento como HBTU (hexafluorofosfato de O-benzotriazol-N,N,N’,N’-tetrametiluronium) y agentes desprotectores como ácido trifluoroacético (TFA). Las condiciones de reacción son típicamente suaves, con reacciones realizadas a temperatura ambiente o a temperaturas ligeramente elevadas .

Productos Principales Formados: El producto principal formado a partir de la síntesis de this compound es el propio D-tripéptido. La pureza y la identidad del producto se confirman mediante técnicas analíticas como HPLC y espectrometría de masas .

Comparación Con Compuestos Similares

DTP3 es único en su capacidad de dirigirse selectivamente a la interacción GADD45 beta/MKK7 sin afectar otros componentes de la vía NF-kB. Esta especificidad reduce el riesgo de efectos fuera de la diana y lo convierte en una opción terapéutica más segura en comparación con otros inhibidores de NF-kB .

Compuestos Similares:- Bortezomib: Un inhibidor del proteasoma utilizado en el tratamiento del mieloma múltiple. A diferencia de this compound, el bortezomib se dirige al proteasoma, lo que lleva a la acumulación de proteínas mal plegadas e inducción de apoptosis.

- Fludarabina: Un análogo de la purina utilizado en el tratamiento de la leucemia y el linfoma. Inhibe la síntesis de ADN e induce apoptosis en las células cancerosas.

- Carmofur: Un inhibidor de la ceramidasa ácida utilizado en el tratamiento del cáncer de mama y colorrectal. Induce apoptosis al interrumpir el metabolismo de los lípidos en las células cancerosas .

This compound destaca por su alta especificidad y baja toxicidad, lo que lo convierte en un candidato prometedor para un mayor desarrollo en la terapia contra el cáncer.

Propiedades

IUPAC Name |

(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N7O5/c1-16(34)31-22(15-18-9-11-19(35)12-10-18)25(38)32-20(8-5-13-30-26(28)29)24(37)33-21(23(27)36)14-17-6-3-2-4-7-17/h2-4,6-7,9-12,20-22,35H,5,8,13-15H2,1H3,(H2,27,36)(H,31,34)(H,32,38)(H,33,37)(H4,28,29,30)/t20-,21-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUZPXZGMZUQQS-YPAWHYETSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N7O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809784-29-9 | |

| Record name | DTP-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809784299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DTP-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UXW0T8LS8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

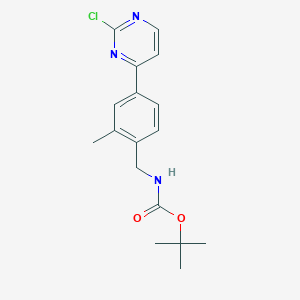

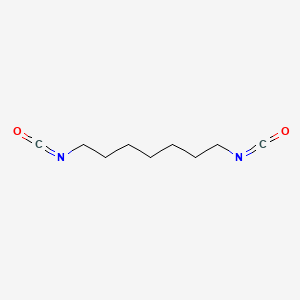

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methanamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B3048680.png)